Lipophilicity Shift: XLogP3-AA Comparison of Fluorinated vs. Non-Fluorinated 4-Hydroxypropyl Piperidine
The trifluoromethyl group on the target compound produces a significant increase in computed lipophilicity. The XLogP3-AA value for the target compound is 2.7, compared to 2.0 for the non-fluorinated analog tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate (CAS 1126084-33-0) [1]. This +0.7 log unit shift is predicted to enhance membrane permeability while retaining a hydrogen-bond donor for target engagement [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate (CAS 1126084-33-0): XLogP3-AA = 2.0 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024.11.20 release) |
Why This Matters
A 0.7 log unit increase in lipophilicity is substantial in medicinal chemistry and directly influences membrane permeability, metabolic stability, and off-target binding profiles.
- [1] PubChem CID 49761155 and CID 18423420. Computed XLogP3-AA values. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem CID 49761155. Hydrogen Bond Donor Count = 1, Acceptor Count = 6. National Center for Biotechnology Information. Retrieved May 2026. View Source
